molecular formula C10H20N2O4 B3054428 methyl N-[6-(methoxycarbonylamino)hexyl]carbamate CAS No. 6030-54-2

methyl N-[6-(methoxycarbonylamino)hexyl]carbamate

Cat. No.: B3054428
CAS No.: 6030-54-2
M. Wt: 232.28 g/mol
InChI Key: DXZCANUBKZARPR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of methyl N-[6-(methoxycarbonylamino)hexyl]carbamate involves the reaction of hexylamine with methyl chloroformate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Chemical Reactions Analysis

Methyl N-[6-(methoxycarbonylamino)hexyl]carbamate can undergo several types of chemical reactions:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .

Scientific Research Applications

Methyl N-[6-(methoxycarbonylamino)hexyl]carbamate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-[6-(methoxycarbonylamino)hexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl N-[6-(methoxycarbonylamino)hexyl]carbamate can be compared with other carbamate compounds like:

  • Ethyl N-[6-(methoxycarbonylamino)hexyl]carbamate
  • Propyl N-[6-(methoxycarbonylamino)hexyl]carbamate
  • Butyl N-[6-(methoxycarbonylamino)hexyl]carbamate

These compounds share similar structures but differ in the length of the alkyl chain attached to the carbamate group. The unique properties of this compound, such as its specific reactivity and solubility, make it distinct and suitable for particular research applications .

Properties

IUPAC Name

methyl N-[6-(methoxycarbonylamino)hexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-15-9(13)11-7-5-3-4-6-8-12-10(14)16-2/h3-8H2,1-2H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZCANUBKZARPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCCCCCNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284219
Record name methyl N-[6-(methoxycarbonylamino)hexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6030-54-2
Record name NSC36256
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36256
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl N-[6-(methoxycarbonylamino)hexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a reinforced glass reactor with a capacity of 5 ml 2 ml of dimethyl carbonate and 150 mg of 1,6-dinitrohexane and 100 mg of Au/CeO2 (1 wt % gold relative to cerium) are introduced. The reactor is closed and purged with N2 to remove oxygen from the solution. Then the reactor is charged at 15 bars of hydrogen and immersed in a silicone bath preheated at 90° C. The suspension is magnetically stirred for 8 hrs. After this time, the reactor is discharged at atmospheric pressure, opened and the mixture is filtered. A gas chromatography analysis revealed the presence of 1,6-bis (methoxycarbonylamino) hexane in an 85% yield.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
[Compound]
Name
Au CeO2
Quantity
100 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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